molecular formula C13H12ClN9O6 B14472023 2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) CAS No. 65726-42-3

2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)

Katalognummer: B14472023
CAS-Nummer: 65726-42-3
Molekulargewicht: 425.74 g/mol
InChI-Schlüssel: USGMJFPPMPAUKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its stability and reactivity, making it useful in several chemical processes.

Vorbereitungsmethoden

The synthesis of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) typically involves the reaction of cyanuric chloride with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with methoxy groups. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically substituted triazine derivatives, which can have various functional groups attached to the triazine ring .

Wirkmechanismus

The mechanism of action of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) involves its ability to form stable intermediates with various nucleophiles. The compound reacts with nucleophiles to form active esters, which can then undergo further reactions to form the desired products. This mechanism is particularly useful in peptide synthesis, where the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) include:

The uniqueness of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) lies in its ability to form stable intermediates and its wide range of applications in different fields.

Eigenschaften

CAS-Nummer

65726-42-3

Molekularformel

C13H12ClN9O6

Molekulargewicht

425.74 g/mol

IUPAC-Name

2-chloro-4,6-bis[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-1,3,5-triazine

InChI

InChI=1S/C13H12ClN9O6/c1-24-6-17-7(25-2)20-12(19-6)28-10-15-5(14)16-11(23-10)29-13-21-8(26-3)18-9(22-13)27-4/h1-4H3

InChI-Schlüssel

USGMJFPPMPAUKY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)Cl)OC3=NC(=NC(=N3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.